Cloruro de 3,5-bis(metilsulfonil)bencensulfonilo

Descripción general

Descripción

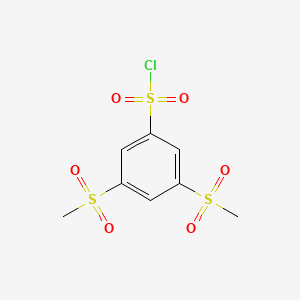

3,5-bis(methylsulfonyl)benzenesulfonyl Chloride is a chemical compound with the molecular formula C8H9ClO6S3 and a molecular weight of 332.8 g/mol.

Aplicaciones Científicas De Investigación

3,5-bis(methylsulfonyl)benzenesulfonyl Chloride has been extensively studied for its applications in various scientific fields:

Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.

Industry: The compound is used in the production of specialty chemicals and materials.

Métodos De Preparación

The synthesis of 3,5-bis(methylsulfonyl)benzenesulfonyl Chloride typically involves the sulfonation of 3,5-dimethylbenzenesulfonyl chloride with methylsulfonyl chloride under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow processes to achieve higher yields and efficiency .

Análisis De Reacciones Químicas

3,5-bis(methylsulfonyl)benzenesulfonyl Chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acids.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Mecanismo De Acción

The mechanism by which 3,5-bis(methylsulfonyl)benzenesulfonyl Chloride exerts its effects involves the interaction with nucleophiles, leading to the formation of sulfonylated products . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparación Con Compuestos Similares

3,5-bis(methylsulfonyl)benzenesulfonyl Chloride can be compared with other similar compounds such as:

4-(Trifluoromethyl)benzenesulfonyl Chloride: Known for its use in organic synthesis and as a pharmaceutical intermediate.

3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride: Used as a chiral reagent in enantioselective synthesis.

The uniqueness of 3,5-bis(methylsulfonyl)benzenesulfonyl Chloride lies in its specific reactivity and the types of products it can form, making it valuable for certain specialized applications.

Actividad Biológica

3,5-bis(methylsulfonyl)benzenesulfonyl chloride (CAS No. 849035-99-0) is a sulfonyl chloride compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, biochemical interactions, and potential therapeutic applications.

- Molecular Formula : C8H9ClO4S2

- Molecular Weight : 272.74 g/mol

- Structure : The compound features two methylsulfonyl groups attached to a benzene ring, which contributes to its reactivity and biological properties.

The biological activity of 3,5-bis(methylsulfonyl)benzenesulfonyl chloride can be attributed to several key mechanisms:

- Nucleophilic Reactivity : The sulfonyl chloride group is highly reactive and can participate in nucleophilic substitution reactions, allowing it to modify proteins and other biomolecules.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms .

- Cell Signaling Modulation : The compound may influence various cell signaling pathways, leading to altered gene expression and cellular responses .

Anticancer Properties

Research indicates that 3,5-bis(methylsulfonyl)benzenesulfonyl chloride exhibits significant anticancer activity. It has been found to induce apoptosis in cancer cells through:

- Cell Growth Inhibition : Studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines .

- Apoptotic Pathways : It activates intrinsic apoptotic pathways by modulating mitochondrial membrane potential and promoting the release of cytochrome c into the cytosol .

Anti-inflammatory Effects

The compound shows potential as an anti-inflammatory agent by:

- Inhibiting Pro-inflammatory Cytokines : It reduces the production of cytokines such as TNF-alpha and IL-6 in macrophages, which are crucial mediators of inflammation.

- Blocking NF-kB Pathway : By interfering with the NF-kB signaling pathway, it diminishes the expression of genes associated with inflammation .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Li et al. (2020) | Demonstrated that compounds similar to 3,5-bis(methylsulfonyl)benzenesulfonyl chloride exhibit significant cytotoxicity against various cancer cell lines. |

| PMC7288701 | Highlighted the compound's ability to induce apoptosis and inhibit tumor growth in preclinical models. |

| PMC7006954 | Reported on the anti-inflammatory properties through enzyme inhibition and modulation of cytokine release. |

Pharmacokinetics

The pharmacokinetic profile of 3,5-bis(methylsulfonyl)benzenesulfonyl chloride is characterized by:

- Absorption : Rapid absorption into systemic circulation post-administration.

- Distribution : High tissue distribution due to lipophilicity; it accumulates in organs such as the liver and lungs.

- Metabolism : Metabolized primarily through conjugation and oxidation pathways.

- Excretion : Renal excretion as metabolites.

Propiedades

IUPAC Name |

3,5-bis(methylsulfonyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO6S3/c1-16(10,11)6-3-7(17(2,12)13)5-8(4-6)18(9,14)15/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMOZIYTYSWBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375545 | |

| Record name | 3,5-bis(methylsulfonyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849035-99-0 | |

| Record name | 3,5-bis(methylsulfonyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(methylsulfonyl)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.